molecular formula C31H30N6O6 B600930 Desethyl Candesartan Cilexetil CAS No. 869631-11-8

Desethyl Candesartan Cilexetil

Cat. No. B600930
CAS RN: 869631-11-8
M. Wt: 582.62
InChI Key:
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Description

Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as the prodrug, Candesartan Cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract .


Synthesis Analysis

The synthesis of Candesartan Cilexetil involves an efficient protocol for ruthenium-catalyzed C–H arylation of the tetrazole . The synthesis process also includes the use of cinnamon oil, tween 80 with poloxamer mixture and transcutol HP as oil, surfactant mixture and co-surfactant respectively .


Molecular Structure Analysis

The molecular formula of Desethyl Candesartan Cilexetil is C31H30N6O6 . The average mass is 582.607 Da and the monoisotopic mass is 582.222656 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Candesartan Cilexetil include C–H arylation, transfer hydrogenation, and the use of various reagents .


Physical And Chemical Properties Analysis

Candesartan Cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The solubility of Candesartan Cilexetil is pH dependent .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Desethyl Candesartan Cilexetil is a degradation product of Candesartan Cilexetil, which is an ester prodrug of Candesartan . It is crucial to study the pharmacokinetics and metabolism of this compound to understand its behavior in the human body. Research in this area can reveal how the compound is absorbed, distributed, metabolized, and excreted, which is essential for determining appropriate dosages and understanding potential side effects.

Stability-Indicating Method Development

The development of stability-indicating methods (SIMs) is vital for assessing the stability of pharmaceutical compounds. Desethyl Candesartan Cilexetil can be used as a reference compound in forced degradation studies to validate analytical methods like HPLC-UV . These methods are designed to ensure that the compound and its degradation products are accurately identified and quantified under various stress conditions.

Degradation Pathway Elucidation

Understanding the degradation pathways of pharmaceuticals is important for drug safety and efficacy. Research into the degradation of Candesartan Cilexetil can lead to the identification of Desethyl Candesartan Cilexetil as a major degradation product . This knowledge helps in predicting the shelf life of the drug and in developing formulations that are more stable.

Drug Formulation and Delivery Research

Research into the formulation and delivery of drugs can include the study of Desethyl Candesartan Cilexetil. For instance, its role in the development of solid lipid nanoparticles or self-nanoemulsifying drug delivery systems could be explored to enhance the bioavailability and therapeutic effect of the parent drug .

Antibacterial Activity Investigation

There is potential for investigating the antibacterial properties of Desethyl Candesartan Cilexetil. Studies could be conducted to assess its efficacy against specific bacterial strains and to understand its mechanism of action . This could lead to the development of new antibacterial therapies.

Mechanism of Action

Candesartan Cilexetil works by blocking the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure .

Safety and Hazards

Candesartan Cilexetil is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Candesartan Cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction and coronary artery disease . Future research may focus on improving the solubility and dissolution of Candesartan Cilexetil .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJMFQHOVKQHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl Candesartan Cilexetil

CAS RN

869631-11-8
Record name Desethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What analytical techniques were employed to characterize Desethyl Candesartan Cilexetil and other impurities?

A1: The research paper [] describes the utilization of advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to effectively identify and characterize Desethyl Candesartan Cilexetil and four other potential degradation impurities present in Candesartan Cilexetil tablets.

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